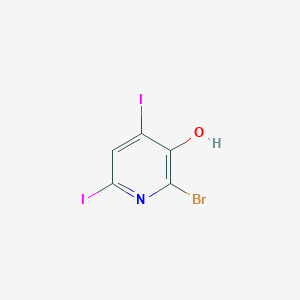

4H-1-苯并吡喃-4-酮,2-(5-((2E)-3,7-二甲基-2,6-辛二烯基)-2,4-二羟基苯基)-2,3-二氢-5,7-二羟基-,(2S)-

描述

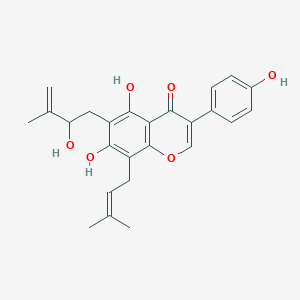

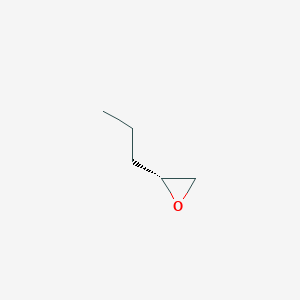

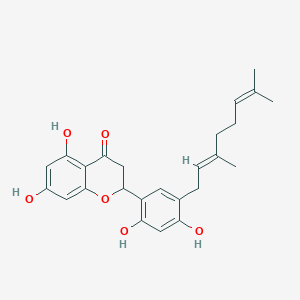

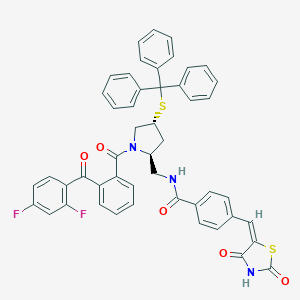

Kuwanon e belongs to the class of organic compounds known as 3'-prenylated flavanones. These are flavanones that features a C5-isoprenoid substituent at the 3'-position. Thus, kuwanon e is considered to be a flavonoid lipid molecule. Kuwanon e exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, kuwanon e is primarily located in the membrane (predicted from logP). Outside of the human body, kuwanon e can be found in fruits. This makes kuwanon e a potential biomarker for the consumption of this food product.

科学研究应用

Kuwanon E, also known by its chemical name (2S)-2-[5-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4-dihydroxyphenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one, is a prenylated flavonoid compound isolated from the bark of Morus alba (white mulberry). While specific applications for Kuwanon E are not extensively documented in the search results, related compounds from Morus alba have been studied for various potential applications. Below are some applications based on the information available:

Anti-Inflammatory Effects

Compounds like Kuwanon T and Sanggenon A from Morus alba have been shown to exert anti-inflammatory effects by regulating NF-κB and HO-1/Nrf2 signaling pathways in cell studies .

Cardiovascular Health

Prenylated flavonoids such as Kuwanon G and H have demonstrated angiotensin-converting enzyme (ACE) inhibitory activity, which is significant for cardiovascular health .

COX-2 Inhibition

Kuwanon derivatives have been evaluated for selective COX-2 inhibitory activity, which is important for anti-inflammatory and analgesic effects .

Molecular Docking and Dynamics

Kuwanon compounds have been studied for their binding energies in molecular docking and dynamics simulations, which can be relevant for drug design and discovery .

MDPI - Molecules MDPI - Foods MDPI - Molecules Springer Link

作用机制

Kuwanon E, also known as (2S)-2-[5-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4-dihydroxyphenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one or 4H-1-Benzopyran-4-one, 2-(5-((2E)-3,7-dimethyl-2,6-octadienyl)-2,4-dihydroxyphenyl)-2,3-dihydro-5,7-dihydroxy-, (2S)-, is a flavonoid isolated from Morus alba . This compound has been found to have significant biological activities, including cytotoxicity to human monocytic leukemic cell lines and reduction of the level of IL-1β .

Target of Action

It has been found to have cytotoxic activity against thp-1 human monocytic leukemic cell lines .

Mode of Action

It is known to exhibit cytotoxic activity against certain cell lines, suggesting it may interact with cellular components to induce cell death . More research is needed to fully elucidate the specific interactions of Kuwanon E with its targets.

Biochemical Pathways

Kuwanon E is a type of prenylated flavonoid . Prenylated flavonoids are a special kind of flavonoid derivative possessing one or more prenyl groups in the parent nucleus of the flavonoid . The presence of the prenyl side chain enriches the structural diversity of flavonoids and increases their bioactivity and bioavailability . Prenylated flavonoids show a wide range of biological activities, such as anti-cancer, anti-inflammatory, neuroprotective, anti-diabetic, anti-obesity, cardioprotective effects, and anti-osteoclastogenic activities .

Pharmacokinetics

It is known that prenylated flavonoids, like kuwanon e, possess higher lipid solubility, an affinity for the cell membrane, and gastrointestinal absorption capacity due to the presence of prenyl groups . These properties suggest that Kuwanon E may have good bioavailability.

Result of Action

Kuwanon E has been found to exhibit cytotoxic activity against THP-1 human monocytic leukemic cell lines, suggesting it may induce cell death in these cells . Additionally, it has been found to reduce the level of IL-1β, a pro-inflammatory cytokine . This suggests that Kuwanon E may have anti-inflammatory effects.

属性

IUPAC Name |

(2S)-2-[5-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4-dihydroxyphenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O6/c1-14(2)5-4-6-15(3)7-8-16-9-18(20(28)12-19(16)27)23-13-22(30)25-21(29)10-17(26)11-24(25)31-23/h5,7,9-12,23,26-29H,4,6,8,13H2,1-3H3/b15-7+/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJFHZVPRFLHEBR-KETROQBRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCC1=CC(=C(C=C1O)O)C2CC(=O)C3=C(C=C(C=C3O2)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC1=CC(=C(C=C1O)O)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O)O)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101106252 | |

| Record name | (2S)-2-[5-[(2E)-3,7-Dimethyl-2,6-octadien-1-yl]-2,4-dihydroxyphenyl]-2,3-dihydro-5,7-dihydroxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101106252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

68401-05-8 | |

| Record name | (2S)-2-[5-[(2E)-3,7-Dimethyl-2,6-octadien-1-yl]-2,4-dihydroxyphenyl]-2,3-dihydro-5,7-dihydroxy-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68401-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kuwanon E | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068401058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-2-[5-[(2E)-3,7-Dimethyl-2,6-octadien-1-yl]-2,4-dihydroxyphenyl]-2,3-dihydro-5,7-dihydroxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101106252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary biological activities of Kuwanon E reported in these research papers?

A1: Kuwanon E, a prenylated flavonoid found in Morus alba L. (white mulberry), exhibits a variety of biological activities. Several studies highlight its anti-inflammatory properties, particularly its ability to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in LPS-stimulated macrophages and microglial cells [, ]. Furthermore, Kuwanon E has demonstrated anti-proliferative effects in certain cancer cell lines, specifically causing G1/S phase cell cycle arrest in THP-1 human leukemia cells []. It has also shown potential as a cholinesterase inhibitor, particularly against butyrylcholinesterase (BChE), suggesting possible applications in Alzheimer's disease research [, ].

Q2: How does Kuwanon E exert its anti-inflammatory effects?

A2: Research indicates that Kuwanon E's anti-inflammatory activity is mediated through the modulation of key signaling pathways. It inhibits the activation of the NF-κB pathway, a central player in inflammatory responses [, ]. Additionally, Kuwanon E can induce the expression of heme oxygenase-1 (HO-1), an enzyme with antioxidant and cytoprotective effects. This induction is mediated through the activation of the Nrf2 pathway, further contributing to its anti-inflammatory properties [].

Q3: What is known about the structure-activity relationship (SAR) of Kuwanon E and its analogs?

A3: Studies exploring structural modifications of Kuwanon E and related compounds have shed light on the importance of specific structural features for their activity. For instance, the presence of a prenyl group at the C-3 position appears crucial for the noncompetitive inhibition of cholinesterases []. In contrast, compounds lacking this prenyl substitution tend to exhibit a mixed mode of inhibition []. These findings highlight how subtle structural differences can significantly impact the mechanism of action and potency of these compounds.

Q4: Are there any studies investigating the combination of Kuwanon E with other compounds?

A4: While the provided research doesn't delve into specific combination therapies involving Kuwanon E, it highlights the compound's potential for multi-target activity. Its dual inhibitory effects on both glycogen synthase kinase 3β (GSK-3β) and acetylcholinesterase (AChE), as predicted by molecular docking studies, suggest its potential as a multi-target ligand for Alzheimer's disease []. Further research exploring synergistic effects with other compounds could be valuable.

Q5: What are the potential applications of Kuwanon E based on the current research?

A5: The research suggests several potential applications for Kuwanon E:

- Anti-inflammatory agent: Its ability to inhibit pro-inflammatory cytokine production and modulate key inflammatory pathways makes it a promising candidate for inflammatory diseases [, , , ].

- Cancer therapy: Its anti-proliferative effects on cancer cells, particularly inducing cell cycle arrest, warrant further investigation for its chemotherapeutic potential [].

- Neurodegenerative diseases: Its inhibitory activity against cholinesterases, especially BChE, and its predicted dual inhibition of GSK-3β and AChE make it a potential lead compound for Alzheimer's disease research [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5S)-1-[(1R,6R)-6-Methylcyclohex-3-ene-1-carbonyl]-5-(trityloxymethyl)pyrrolidin-2-one](/img/structure/B157461.png)

![N-(6-Hydrazinyl-6-oxohexyl)-6-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}hexanamide](/img/structure/B157473.png)